プリミドン-d5

概要

説明

Primidone-d5 is a synthetic compound that has been used in laboratory experiments and scientific research for many years. It is a derivative of primidone, an anticonvulsant medication used to treat epilepsy. Primidone-d5 has a wide variety of applications, including in pharmacology, neuroscience, and biochemistry.

科学的研究の応用

認定基準物質

Primidone-D5 は、認定基準物質として使用されます . メタノール中の 100 μg/mL の溶液で入手可能です . これは、精度と正確性が最も重要なさまざまな分析アプリケーションでの使用に適しています .

ガスクロマトグラフィー (GC) および液体クロマトグラフィー (LC)

Primidone-D5 は、ガスクロマトグラフィー (GC) および液体クロマトグラフィー (LC) で使用できます . これらは、化学物質の混合物中の各成分を分離、識別、および定量するために使用される分析技術です .

法医学および毒性学

Primidone-D5 は、法医学および毒性学の分野でその用途を見出します . 法医学調査または毒性学研究のために、生物学的サンプル中のプリミドンの検出と定量に使用できます .

分析方法開発とバリデーション

Primidone-D5 は、分析方法の開発とバリデーションに使用できます . プリミドンの商業生産または承認済み医薬品申請 (ANDA) の際に使用できます .

品質管理アプリケーション

作用機序

Target of Action

Primidone-d5, like its parent compound Primidone, primarily targets voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them key targets for anticonvulsant drugs .

Mode of Action

Primidone-d5 acts by altering the transport of sodium and calcium ions across the cell membrane , thereby reducing the frequency of nerve firing . This action is believed to be responsible for its effect on convulsions and essential tremor .

Biochemical Pathways

Primidone-d5 is extensively metabolized in the liver, resulting in two primary metabolites: phenobarbital and phenylethylmalonamide (PEMA) . Both of these metabolites are pharmacologically active and contribute to the overall anticonvulsant activity of Primidone-d5 .

Pharmacokinetics

Primidone-d5 is rapidly absorbed after oral ingestion, with a bioavailability of over 90% . Its volume of distribution is 0.5-0.8 L/kg, and plasma protein binding is around 10% . The compound is extensively metabolized in the liver, and approximately 65% of an administered dose is excreted as unchanged primidone in urine . The plasma elimination half-life values in adults are 7-22 hours .

Result of Action

The primary result of Primidone-d5’s action is the reduction in the frequency of nerve firing , which can help manage conditions like grand mal, psychomotor, and focal epileptic seizures, as well as essential tremor . By reducing the excitability of neurons, Primidone-d5 raises the seizure threshold, similar to phenobarbital .

Action Environment

The action of Primidone-d5 can be influenced by various environmental factors. For instance, the presence of enzyme-inducing antiepileptic drugs can reduce the plasma elimination half-life values to 3-12 hours . Additionally, Primidone-d5, via its metabolite phenobarbital, is an enzyme inducer, and phenobarbital undergoes autoinduction, so its clearance can increase, which may require an upward dosage adjustment of Primidone-d5 .

Safety and Hazards

Primidone-d5 is highly flammable and harmful if swallowed . It is suspected of causing cancer and can cause damage to organs . Precautions include keeping away from heat/sparks/open flames/hot surfaces, not breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

生化学分析

Biochemical Properties

Primidone-d5 plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly those involved in the metabolism of phenobarbital and PEMA . The nature of these interactions is primarily metabolic, with Primidone-d5 being transformed into active metabolites that exert anticonvulsant effects .

Cellular Effects

Primidone-d5 influences cell function by modulating the activity of ion channels in neurons, thereby reducing neuronal excitability and preventing seizures

Molecular Mechanism

The molecular mechanism of Primidone-d5 involves its conversion into active metabolites, phenobarbital and PEMA . These metabolites bind to and modulate the activity of GABA receptors in the brain, enhancing inhibitory neurotransmission and reducing neuronal excitability .

Metabolic Pathways

Primidone-d5 is involved in several metabolic pathways. After ingestion, it is metabolized to phenobarbital by oxidation and then to PEMA by ring cleavage

特性

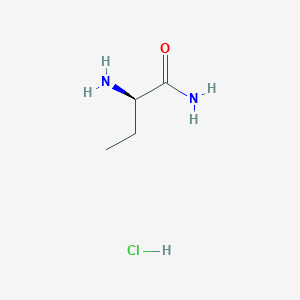

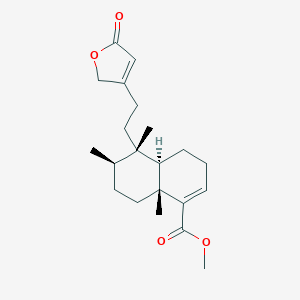

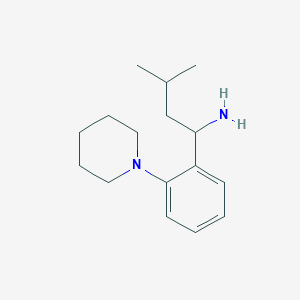

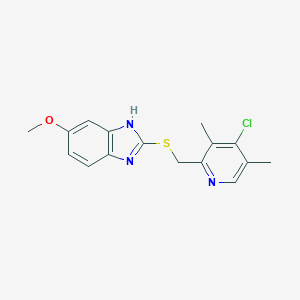

IUPAC Name |

5-(1,1,2,2,2-pentadeuterioethyl)-5-phenyl-1,3-diazinane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-2-12(9-6-4-3-5-7-9)10(15)13-8-14-11(12)16/h3-7H,2,8H2,1H3,(H,13,15)(H,14,16)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQMZLTXERSFNPB-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NCNC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NCNC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30486732 | |

| Record name | Primidone-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30486732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73738-06-4 | |

| Record name | Primidone-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30486732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl hydrogen sulfate](/img/structure/B22004.png)

![N-[3-[4-[(2E)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]tetradecanamide](/img/structure/B22035.png)